3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
Description
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrimidine ring and a tetrahydropyran moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxan-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)22-19(21-13)23-17-5-3-4-16(11-17)18(24)20-12-15-6-8-25-9-7-15/h3-5,10-11,15H,6-9,12H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
VEJXVMKBZLUARF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCC3CCOCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Preparation of 4,6-dimethylpyrimidin-2-amine: This intermediate can be synthesized by reacting acetylacetone with guanidine in the presence of a base.
Formation of the benzamide core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide core using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine or benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrimidine derivatives can inhibit various cancer-related pathways. For instance, pyrimidine-based compounds have been developed as inhibitors of the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial in tumor angiogenesis . The specific compound may exhibit similar properties due to its structural components.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of pyrimidine derivatives. Compounds with similar structures have demonstrated abilities to alleviate cognitive impairments and reduce neuroinflammation in animal models of Alzheimer's disease . This suggests that 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide could be further explored for similar therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors to create the 4,6-dimethylpyrimidine structure.
- Coupling Reactions : Utilizing amine coupling techniques to attach the tetrahydropyran and benzamide components.
- Purification : Techniques such as crystallization or chromatography are employed to purify the final product.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Research on Pyrimidine Derivatives | Highlights the versatility of pyrimidine as a pharmacophore in drug design; suggests potential for anticancer and neuroprotective applications. |
| Inhibition Studies | Reports on enzyme inhibition by related benzamide compounds; indicates potential for developing therapeutics targeting Alzheimer's disease. |
| Neuroprotective Mechanisms | Explores mechanisms by which similar compounds alleviate cognitive deficits; supports investigation into related structures for neuroprotection. |
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative used in various chemical and biological studies.
3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is unique due to its combination of a benzamide core, a pyrimidine ring, and a tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Biological Activity
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, identified by its CAS number 1401559-35-0, is a compound of interest due to its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
The molecular formula of this compound is , with a molecular weight of approximately 340.42 g/mol. Its structural features include a pyrimidine ring and a tetrahydropyran moiety, which are known to influence biological activity through various mechanisms.
Biological Activity Overview
Research into the biological activity of this compound reveals several potential effects:
- Antidepressant Activity : Similar compounds have shown significant antidepressant effects in animal models. For instance, structural analogs have been tested for their ability to inhibit monoamine transporters, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .
- Antitumor Potential : Compounds with similar structural motifs have been investigated for their antitumor properties. The presence of the pyrimidine ring is often associated with enhanced activity against cancer cell lines due to its ability to interfere with nucleic acid synthesis .
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective effects in preclinical studies, suggesting that this compound may also confer protection against neurodegenerative processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Pyrimidine ring | Antidepressant | |
| Compound B | Tetrahydropyran | Neuroprotective | |
| Compound C | Benzamide linkage | Antitumor |
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Study on Antidepressant Activity : A study demonstrated that a similar compound significantly reduced immobility in the forced swim test at doses of 10 mg/kg, indicating its potential as an antidepressant .
- Antitumor Efficacy : Research on analogs showed promising results against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range, suggesting effective cytotoxicity .
- Neuroprotection : Another investigation highlighted that certain derivatives could protect neuronal cells from oxidative stress-induced damage, further supporting the neuroprotective hypothesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
